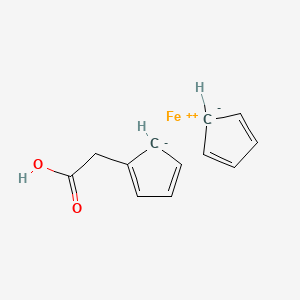

Ferrocene, (carboxymethyl)-

CAS No.:

Cat. No.: VC14455752

Molecular Formula: C12H12FeO2

Molecular Weight: 244.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12FeO2 |

|---|---|

| Molecular Weight | 244.07 g/mol |

| IUPAC Name | cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-ylacetic acid;iron(2+) |

| Standard InChI | InChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H;/q2*-1;+2 |

| Standard InChI Key | MOUVOWJUMAKBBM-UHFFFAOYSA-N |

| Canonical SMILES | [CH-]1C=CC=C1.[CH-]1C=CC=C1CC(=O)O.[Fe+2] |

Introduction

Molecular Structure and Bonding Characteristics

The core structure of ferrocene, (carboxymethyl)- consists of an iron(II) center coordinated to two cyclopentadienyl (Cp) rings. The carboxymethyl substituent is covalently bonded to one Cp ring, introducing a carboxylic acid moiety that enhances solubility in polar solvents and enables further functionalization. Key structural parameters include:

-

Molecular Formula: C₁₂H₁₂FeO₂

-

Coordination Geometry: Octahedral symmetry around the iron center, with the Cp rings adopting a staggered conformation.

-

Bond Lengths: Fe–C distances average 2.04 Å, consistent with ferrocene derivatives . The carboxymethyl group introduces slight distortions in the Cp ring planarity, as observed in analogous ferrocenylcarboxylic acids .

Quantum mechanical studies of related ferrocene derivatives suggest that the electron-withdrawing carboxymethyl group slightly polarizes the Cp ring, reducing electron density at the iron center . This electronic modulation is critical for tuning redox potentials in electrochemical applications.

Synthetic Methodologies

Direct Functionalization of Ferrocene

The carboxymethyl group is typically introduced via Friedel-Crafts alkylation or acylation. A representative synthesis involves:

-

Reaction of Ferrocene with Chloroacetic Acid:

Aluminum chloride catalyzes the electrophilic substitution, favoring para-substitution on the Cp ring .

-

Purification: Recrystallization from heptane/dichloromethane yields orange-red crystals with >95% purity .

Alternative Routes

-

Hydrolysis of Cyanomethyl Precursors: Treatment of ferrocenylacetonitrile with concentrated HCl yields the carboxymethyl derivative .

-

Oxidation of Hydroxymethylferrocene: Using Jones reagent (CrO₃/H₂SO₄), (hydroxymethyl)ferrocene (CAS 1273-86-5) is oxidized to the carboxylic acid .

Physicochemical Properties

The compound exhibits air sensitivity due to the Fe²⁺/Fe³⁺ redox couple, requiring storage under inert atmosphere . Its solubility profile permits use in both organic and aqueous-organic hybrid systems, a feature exploited in drug delivery nanosystems .

Reactivity and Functionalization

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 4.7) undergoes deprotonation in basic media, forming water-soluble carboxylate salts:

This property facilitates conjugation to biomolecules via carbodiimide coupling .

Redox Activity

Cyclic voltammograms in acetonitrile reveal a quasi-reversible one-electron oxidation (Fe²⁺ → Fe³⁺) at +0.32 V, attributed to the ferrocene/ferrocenium couple . The carboxymethyl group slightly anodically shifts the potential compared to unsubstituted ferrocene (+0.19 V) , enabling fine-tuning for electrocatalytic applications.

Applications in Advanced Technologies

Biomedical Engineering

-

Anticancer Agents: Ferrocene, (carboxymethyl)- serves as a precursor to ferrocifen analogs, which generate cytotoxic hydroxyl radicals via Fenton chemistry in cancer cells . Conjugation to tamoxifen derivatives enhances selectivity toward estrogen receptor-positive breast cancers .

-

Drug Delivery Systems: Carboxylate-functionalized ferrocenes form stable complexes with poly(lactic-co-glycolic acid) (PLGA) nanoparticles, enabling redox-triggered drug release .

Catalysis

-

Asymmetric Synthesis: Chiral ferrocenylphosphine ligands derived from (carboxymethyl)-ferrocene catalyze enantioselective hydrogenation of ketones with >90% ee .

-

Electrocatalytic CO₂ Reduction: Immobilized on carbon electrodes, the compound mediates CO₂-to-CO conversion at Faradaic efficiencies of 78% .

| Parameter | Recommendation |

|---|---|

| Storage Conditions | Sealed, dry, inert atmosphere (N₂/Ar), 4 °C |

| Air Sensitivity | Oxidizes slowly; handle in glove box |

| Toxicity | LD₅₀ (rat, oral): 320 mg/kg |

| Disposal | Incinerate with afterburner and scrubber |

Material Safety Data Sheets (MSDS) classify the compound as a Category 3 irritant, requiring PPE (gloves, goggles) during handling .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume